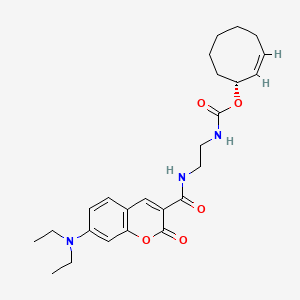

Coumarin-C2-TCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H33N3O5 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

[(1R,2Z)-cyclooct-2-en-1-yl] N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |

InChI |

InChI=1S/C25H33N3O5/c1-3-28(4-2)19-13-12-18-16-21(24(30)33-22(18)17-19)23(29)26-14-15-27-25(31)32-20-10-8-6-5-7-9-11-20/h8,10,12-13,16-17,20H,3-7,9,11,14-15H2,1-2H3,(H,26,29)(H,27,31)/b10-8-/t20-/m0/s1 |

InChI Key |

YQVTWWPIEQAMRN-WSCHBXBGSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)O[C@@H]/3CCCCC/C=C3 |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OC3CCCCCC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Coumarin-C2-TCO: Structure, Mechanism, and Application in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin-C2-TCO, a fluorescent probe designed for bioorthogonal labeling and cleavage reactions. We will delve into its chemical structure, its mechanism of action rooted in "click-to-release" chemistry, and provide key quantitative data and experimental protocols for its application in advanced biological research.

Core Concepts: What is this compound?

This compound is a specialized chemical probe that consists of two primary components: a coumarin-based fluorophore and a C2-symmetric trans-cyclooctene (C2TCO) linker. The coumarin dye provides the fluorescent signal for detection, while the innovative C2TCO moiety serves as a highly reactive and cleavable handle for bioorthogonal chemistry.

The key to this compound's functionality lies in its ability to undergo a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine-bearing molecules. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the selective labeling of biomolecules in complex biological environments without interfering with native biochemical processes.

What sets the C2TCO linker apart is its unique C2-symmetry, which enables "omnidirectional" cleavage upon reaction with a tetrazine trigger. This "click-to-release" capability allows for the disassembly of molecular probes and the controlled release of payloads, making it a powerful tool for a range of applications from advanced imaging to drug delivery.

Mechanism of Action: The "Click-to-Release" Pathway

The mechanism of action of this compound is a two-step process initiated by the iEDDA reaction.

-

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The highly strained trans-cyclooctene ring of the C2TCO linker rapidly and specifically reacts with a tetrazine derivative. This cycloaddition is exceptionally fast, with second-order rate constants reaching up to approximately 400 M⁻¹s⁻¹[1]. This initial "click" forms a stable covalent bond, effectively labeling the target molecule with the coumarin fluorophore.

-

Omnidirectional Cleavage: The C2-symmetry of the TCO linker is crucial for the subsequent cleavage step. Regardless of the orientation of the tetrazine's approach, the resulting intermediate is primed for elimination. This process leads to the cleavage of the carbamate or carbonate bond that attaches the coumarin (or any other payload) to the C2TCO scaffold. This release is designed to be rapid and complete, achieving over 99% cleavage in minutes at low micromolar concentrations[1].

The following diagram illustrates the "click-to-release" mechanism:

Quantitative Data

The performance of this compound in bioorthogonal applications is defined by its reaction kinetics, photophysical properties, and stability. The following table summarizes key quantitative data.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₂) of C2TCO | ~400 M⁻¹s⁻¹ | Reaction with H-tetrazines | [1] |

| Cleavage Efficiency | >99% | At low µM concentrations | [1] |

| Stability of C2TCO | >97% stable for up to 48 hours | In full cell growth media (10% FBS) at 37°C | [1] |

| Excitation Wavelength (7-(Diethylamino)coumarin) | ~405 nm | Dependant on solvent and conjugation | [2] |

| Emission Wavelength (7-(Diethylamino)coumarin) | ~455 nm | Dependant on solvent and conjugation | [3] |

| Quantum Yield (ΦF) of Pyridinyl Coumarincarboxymides | 0.77 - 0.82 | In nonpolar solvents | [3] |

Experimental Protocols

The following are generalized protocols for the application of this compound in cell labeling and antibody conjugation. Researchers should optimize these protocols for their specific experimental systems.

Live Cell Imaging and Intracellular Cleavage

This protocol describes the use of a this compound-conjugated probe for intracellular labeling and subsequent cleavage.

Materials:

-

Cells of interest cultured on imaging-compatible plates/slides

-

This compound conjugated to a targeting molecule (e.g., a covalent inhibitor)

-

Live-cell imaging medium

-

Tetrazine solution (e.g., H-tetrazine) in a biocompatible buffer (e.g., PBS)

-

Fluorescence microscope with appropriate filter sets for coumarin

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.

-

Labeling: Add the this compound-probe to the cells at a final concentration typically in the low micromolar range. Incubate for a period sufficient for the probe to engage its target (e.g., 1-5 hours), protecting from light.

-

Washing: Gently wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound probe.

-

Baseline Imaging ("ON" state): Acquire baseline fluorescence images of the labeled cells using the appropriate excitation and emission wavelengths for the coumarin fluorophore.

-

Cleavage ("OFF" state): Add the tetrazine solution to the cells at a concentration sufficient to ensure rapid cleavage (e.g., 20 µM). Incubate for a short period (e.g., 30 minutes).

-

Post-Cleavage Imaging: Acquire fluorescence images of the same field of view to observe the decrease in fluorescence signal due to the cleavage and release of the coumarin fluorophore.

Workflow Diagram:

Antibody Conjugation

This protocol outlines the conjugation of this compound to an antibody for applications such as immunofluorescence or targeted delivery. This typically involves a this compound derivative functionalized with an NHS ester for reaction with lysine residues on the antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

This compound-NHS ester

-

Bicarbonate buffer (e.g., 1 M, pH 8.5)

-

Anhydrous DMSO

-

Spin desalting columns

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-2 mg/mL) in an amine-free buffer.

-

pH Adjustment: Add a small volume of bicarbonate buffer to raise the pH of the antibody solution to ~8.5. This facilitates the reaction with primary amines.

-

Dye Preparation: Dissolve the this compound-NHS ester in anhydrous DMSO to create a stock solution.

-

Conjugation: Add a molar excess of the dissolved dye to the antibody solution. The optimal dye-to-antibody ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unconjugated dye using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance of the coumarin dye and the antibody (typically 280 nm).

Workflow Diagram:

References

- 1. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]

- 2. 7-(Diethylamino)coumarin-3-carboxylic acid as derivatization reagent for 405 nm laser-induced fluorescence detection: A case study for the analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Coumarin-C2-TCO: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Coumarin-C2-TCO, a fluorescent probe integral to bioorthogonal chemistry. The information presented herein is intended to equip researchers with the necessary knowledge for the successful application of this versatile molecule in labeling and imaging studies.

Introduction

This compound is a fluorescent dye that combines the photophysical advantages of the 7-(diethylamino)coumarin fluorophore with the highly efficient and bioorthogonal reactivity of a trans-cyclooctene (TCO) moiety. The coumarin core provides strong fluorescence, while the TCO group enables rapid and specific covalent bond formation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is characterized by its high speed and specificity, proceeding readily in complex biological media without the need for a catalyst, making this compound an excellent tool for real-time biological imaging and the labeling of biomolecules.

Chemical Properties and Data

The key chemical and photophysical properties of this compound are summarized in the table below. This data is essential for designing and interpreting experiments involving this fluorescent probe.

| Property | Value |

| Molecular Formula | C₂₄H₂₈N₂O₄ |

| Molecular Weight | 424.50 g/mol |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Excitation Maximum (λ_max) | ~430 nm |

| Emission Maximum (λ_em) | ~475 nm |

| Quantum Yield (Φ) | Moderate to high (solvent dependent) |

| Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ |

| Storage Conditions | Store at -20°C, protect from light and moisture[1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that first requires the synthesis of a functionalized 7-(diethylamino)coumarin and a suitable trans-cyclooctene derivative, followed by their conjugation via a C2 linker.

Synthesis of 7-(diethylamino)coumarin-3-carboxylic acid

The coumarin fluorophore can be synthesized via a Knoevenagel condensation reaction.

-

Reactants: 4-(Diethylamino)salicylaldehyde and Meldrum's acid.

-

Procedure: The reactants are refluxed in the presence of a basic catalyst such as piperidine in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and can be purified by recrystallization.

Synthesis of a TCO derivative with a C2-amino linker

A variety of methods exist for the synthesis of functionalized trans-cyclooctenes. A common approach involves the photoisomerization of a corresponding cis-cyclooctene. To introduce a C2-amino linker, a starting material such as (1R,2R)-trans-cyclooct-2-enol can be used.

-

Reactants: trans-cyclooct-2-enol and a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide).

-

Procedure: The alcohol is deprotonated with a strong base like sodium hydride, and the resulting alkoxide is reacted with the protected aminoethyl halide. The protecting group (e.g., phthalimide) is then removed by treatment with hydrazine to yield the TCO derivative with a free amino group.

Coupling of Coumarin and TCO moieties

The final step involves the formation of an amide bond between the carboxylic acid of the coumarin and the amine of the TCO linker.

-

Reactants: 7-(diethylamino)coumarin-3-carboxylic acid and the TCO-C2-amine derivative.

-

Procedure: The carboxylic acid is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). The activated ester is then reacted with the TCO-C2-amine in an aprotic solvent like DMF. The final product, this compound, is purified by column chromatography.

Experimental Protocols

General Protocol for Bioorthogonal Labeling with this compound

This protocol describes a general procedure for labeling a tetrazine-functionalized biomolecule with this compound.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store at -20°C, protected from light.

-

Prepare a stock solution of the tetrazine-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Labeling Reaction:

-

To the solution of the tetrazine-functionalized biomolecule, add the this compound stock solution to achieve the desired final concentration. A 1.5 to 5-fold molar excess of the this compound is typically used.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the concentration of the reactants and the specific tetrazine used, but it is generally rapid, often proceeding to completion within minutes to an hour.

-

-

Monitoring the Reaction:

-

Purification (Optional):

-

For applications requiring the removal of unreacted this compound, purification can be performed using methods appropriate for the labeled biomolecule, such as size exclusion chromatography, dialysis, or spin filtration.

-

Characterization of the Labeled Product

The successful conjugation can be confirmed by various analytical techniques:

-

UV-Vis Spectroscopy: Disappearance of the tetrazine absorbance peak (around 520-540 nm).[3]

-

Fluorescence Spectroscopy: An increase in fluorescence intensity at the emission maximum of the coumarin fluorophore.

-

Mass Spectrometry: To confirm the expected mass of the labeled biomolecule.

Signaling Pathway and Reaction Mechanism

The utility of this compound is centered on the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction proceeds between the electron-rich dienophile (TCO) and the electron-deficient diene (tetrazine).

The reaction is initiated by a [4+2] cycloaddition between the TCO and tetrazine rings, forming an unstable tricyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen gas (N₂) and the formation of a stable dihydropyridazine linkage, covalently attaching the coumarin fluorophore to the biomolecule. The exceptional speed of this reaction is a key advantage for in vivo applications.[3]

Conclusion

This compound is a powerful tool for researchers in chemistry, biology, and medicine. Its bright fluorescence and participation in the rapid and specific bioorthogonal iEDDA reaction make it highly suitable for a wide range of applications, including cellular imaging, protein tracking, and the development of targeted therapeutics. This guide provides the fundamental knowledge required to effectively utilize this versatile fluorescent probe.

References

Coumarin-C2-TCO structure and molecular weight.

An In-depth Technical Guide to Coumarin-C2-TCO

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure, properties, and application of this compound, a fluorescent probe designed for bioorthogonal labeling.

Core Concepts

This compound is a valuable tool in chemical biology and drug development, combining the fluorescent properties of a coumarin dye with the bioorthogonal reactivity of a trans-cyclooctene (TCO) moiety. The "C2" designation refers to a C2-symmetric trans-cyclooctene linker, which offers specific advantages in terms of reaction kinetics and cleavage efficiency. This molecule participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner, a reaction commonly referred to as a "click" reaction due to its high speed and specificity. This reaction is bioorthogonal, meaning it can proceed within a living system without interfering with native biochemical processes.

Molecular Structure and Properties

This compound consists of a 7-(diethylamino)coumarin fluorophore attached to a C2-symmetric trans-cyclooctene (C2TCO) core. The axial configuration of the linkage is often specified for its higher reactivity.

| Property | Value | Source |

| Molecular Weight | 455.55 g/mol | [1] |

| Appearance | Solid | N/A |

| Fluorophore | 7-(Diethylamino)coumarin | [2] |

| Reactive Moiety | trans-Cyclooctene (TCO) | [2] |

| Reactivity | Reacts with tetrazines via iEDDA | [1] |

Synthesis and Characterization

The synthesis of this compound involves the preparation of the core C2-symmetric trans-cyclooctene diol (C2TCO-diol), followed by functionalization and coupling to the coumarin fluorophore.

Synthesis of the C2TCO Core

The C2-symmetric trans-cyclooctene diol can be synthesized from 1,3-cyclooctadiene in a three-step process[1]:

-

Photooxygenation and Rearrangement: 1,3-cyclooctadiene undergoes a tetraphenylporphyrin (TPP)-sensitized photooxygenation, followed by an in situ Kornblum-DeLaMare rearrangement catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield a lactol.

-

Reduction: The resulting lactol is reduced using sodium triacetoxyborohydride to produce cyclooct-2-ene-1,4-diol.

-

Isomer Separation: The final step involves the separation of the cis and trans isomers of the diol, followed by photochemical isomerization to the desired trans-cyclooctene.

Coupling to Coumarin

Once the C2TCO core with appropriate activating groups is synthesized, it can be coupled to a functionalized coumarin derivative. This typically involves standard amide or ester bond formation, depending on the available functional groups on both the C2TCO linker and the coumarin dye.

Experimental Protocols

The primary application of this compound is in bioorthogonal labeling experiments. The following is a general protocol for the tetrazine-triggered reaction.

Bioorthogonal Labeling and Cleavage Protocol

This protocol is based on the principles demonstrated for probes utilizing the C2TCO core.

Materials:

-

This compound probe

-

Tetrazine-functionalized molecule of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent for stock solutions (e.g., DMSO)

-

Fluorescence plate reader or microscope

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO. Prepare a stock solution of the tetrazine-functionalized molecule at a suitable concentration in an appropriate solvent.

-

Labeling Reaction:

-

Dilute the this compound probe and the tetrazine-functionalized molecule to the desired final concentrations in PBS (pH 7.4). Typical concentrations for labeling can range from 1 to 100 µM.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast, with significant product formation occurring within minutes.

-

Monitor the reaction by measuring the fluorescence of the coumarin. The fluorescence may be quenched upon reaction with the tetrazine, depending on the nature of the tetrazine.

-

-

Cleavage (if a cleavable linker is part of the system): The C2TCO core itself is designed to be part of a cleavable system. The reaction with tetrazine can trigger the release of the coumarin fluorophore from the labeled molecule.

-

Cleavage efficiency can be monitored by HPLC or by a change in fluorescence signal. Complete cleavage is often observed within 30 minutes with appropriate tetrazine partners[1].

-

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for using this compound.

Caption: Reaction mechanism of this compound with a tetrazine.

Caption: A typical experimental workflow for a bioorthogonal labeling experiment.

References

Unveiling the Spectroscopic Signature of Coumarin-C2-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of Coumarin-C2-TCO, a key fluorescent probe in bioorthogonal chemistry. Due to the limited availability of direct spectral data for this specific conjugate, this guide utilizes data from the structurally analogous and widely characterized 7-(diethylamino)coumarin-3-carboxylic acid as a proxy for the coumarin fluorophore. This document offers detailed experimental protocols, quantitative data, and visualizations to support the application of this compound in research and development.

Core Photophysical Properties

The photophysical characteristics of the coumarin core in this compound are critical for its application as a fluorescent reporter. The following table summarizes the key spectral properties of 7-(diethylamino)coumarin-3-carboxylic acid, which serves as a representative model.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~407 nm | DMF/DMSO |

| Emission Maximum (λem) | ~472 nm | DMF/DMSO |

| Molar Extinction Coefficient (ε) | ~42,800 cm⁻¹M⁻¹ | Methanol |

| Fluorescence Quantum Yield (ΦF) | ~0.67 | Acetonitrile |

Note: The spectral properties of fluorophores are highly dependent on their local environment. The provided values are in common organic solvents and may shift when this compound is conjugated to biomolecules or in different buffer systems.

Experimental Protocols

Determination of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, DMSO, or PBS)

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Prepare a dilute stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO).

-

From the stock solution, prepare a working solution with an absorbance between 0.05 and 0.1 at the expected absorption maximum to avoid inner filter effects.

-

Excitation Spectrum:

-

Set the fluorometer to scan a range of excitation wavelengths (e.g., 350-450 nm).

-

Set the emission wavelength to the expected maximum (e.g., 472 nm) or a wavelength in the expected emission range.

-

Record the resulting spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 450-600 nm).

-

Record the resulting spectrum. The peak of this spectrum is the emission maximum (λem).

-

Measurement of Fluorescence Quantum Yield

Objective: To determine the efficiency of photon emission of this compound relative to a known standard.[1]

Materials:

-

This compound solution (as prepared above)

-

Quantum yield standard with a known quantum yield in the same solvent (e.g., Coumarin 102 in ethanol, ΦF = 0.76)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength of the standard.

-

Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

Where:

-

Φ is the quantum yield

-

m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Visualizing Key Processes

Bioorthogonal Labeling Workflow

The primary application of this compound is in bioorthogonal "click" chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-functionalized molecule.[2][3][4] This reaction is highly specific and proceeds rapidly under physiological conditions.[2][3][4]

Caption: Workflow for bioorthogonal labeling using this compound.

TCO-Tetrazine Ligation Signaling Pathway

The underlying chemical transformation in the labeling process is the [4+2] cycloaddition between the trans-cyclooctene (TCO) and tetrazine moieties. This reaction is characterized by its high rate constant and the release of nitrogen gas as the only byproduct.[2]

References

- 1. scribd.com [scribd.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Photophysical Characterization of Coumarin-C2-TCO: A Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key photophysical properties of coumarin-based fluorescent probes, with a specific focus on the characteristics relevant to Coumarin-C2-TCO, a valuable tool in bioorthogonal chemistry. While specific quantitative data for this compound is not extensively published, this document leverages data from structurally similar 7-(diethylamino)coumarin derivatives to provide a robust framework for its application. The inclusion of detailed experimental protocols and workflow visualizations aims to equip researchers with the practical knowledge required for the successful implementation of this probe in their experimental designs.

Core Photophysical Parameters

The utility of a fluorescent probe is defined by its quantum yield and molar extinction coefficient. The quantum yield (Φ) represents the efficiency of the fluorescence process, indicating the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for bright fluorescent labeling. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A high extinction coefficient allows for the excitation of a large number of molecules, contributing to a stronger fluorescence signal.

Quantitative Data for a Representative 7-(Diethylamino)coumarin Derivative

As a proxy for this compound, which incorporates a 7-(diethylamino)coumarin fluorophore, the photophysical data for the closely related compound, 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin (Coumarin 7), is presented below. These values provide a strong indication of the expected performance of this compound.

| Parameter | Value | Solvent |

| Molar Extinction Coefficient (ε) | 52,500 cm⁻¹M⁻¹ | Ethanol |

| Quantum Yield (Φ) | 0.82 | Methanol |

| Absorption Maximum (λabs) | 436 nm | Ethanol |

| Emission Maximum (λem) | 472 nm | Not specified |

It is important to note that the addition of the C2-TCO moiety may slightly alter the photophysical properties of the 7-(diethylamino)coumarin core. Experimental verification for the specific conjugate is recommended for precise quantitative studies.

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative use of fluorescent probes. The following are detailed protocols for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of the coumarin compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

-

Serial Dilutions: Perform a series of accurate dilutions of the stock solution to prepare at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.

-

Spectrophotometric Measurement:

-

Use a UV-Visible spectrophotometer to measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).

-

Use the same solvent as a blank to zero the spectrophotometer before each measurement.

-

The path length of the cuvette (typically 1 cm) must be known.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined by a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the coumarin sample. For blue-emitting coumarins, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the coumarin sample and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Measurement of Absorbance and Fluorescence:

-

Measure the UV-Visible absorbance spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

-

Calculation of Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualizing Experimental Workflows

The use of this compound in bioorthogonal chemistry provides a powerful method for the specific labeling of biomolecules. The following diagrams illustrate key experimental workflows.

The diagram above outlines the key steps in a typical bioorthogonal labeling experiment. A stock solution of this compound is incubated with a biomolecule that has been previously modified with a tetrazine group. The inverse electron-demand Diels-Alder (IEDDA) click reaction results in the formation of a stable, fluorescently labeled biomolecule. Following a purification step to remove unreacted dye, the labeled biomolecule can be used in various downstream applications such as fluorescence imaging or quantitative assays.

This diagram illustrates a conceptual "click-to-release" drug delivery strategy. A tetrazine-caged, inactive drug and a this compound, acting as a cleavable linker and fluorescent reporter, are delivered to a target cell. Upon co-localization, the IEDDA reaction is triggered, leading to the release of the active drug and the concomitant appearance of a fluorescence signal. This allows for the spatio-temporal control of drug release and real-time monitoring of the event through fluorescence imaging, providing a powerful tool for drug development research.

Unveiling the Coumarin-C2-TCO Fluorophore: A Technical Guide for Bioorthogonal Labeling and Cleavage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key features of the coumarin fluorophore within the Coumarin-C2-TCO conjugate, a powerful tool in the realm of bioorthogonal chemistry. This document provides a comprehensive overview of its photophysical properties, detailed experimental methodologies for its application, and a visual representation of the underlying chemical processes, empowering researchers to effectively integrate this versatile probe into their workflows.

Core Photophysical Characteristics of the Coumarin Fluorophore

The heart of the this compound probe is the 7-(diethylamino)coumarin-3-carboxylic acid moiety. This fluorophore is prized for its bright blue emission and sensitivity to its local environment. The covalent attachment of the C2-symmetric trans-cyclooctene (TCO) group facilitates its use in highly specific "click-to-release" and bioorthogonal labeling strategies. The key photophysical parameters of this compound and its core fluorophore are summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 409 nm[1] | For this compound/axial in 0.1 M Tris pH 9.0. |

| Emission Maximum (λem) | 473 nm[1] | For this compound/axial in 0.1 M Tris pH 9.0. |

| Quantum Yield (Φ) | ~0.18 - 0.92 | Estimated based on data for 7-amino-4-methylcoumarin and other 7-(diethylamino)coumarin derivatives. The exact value for the this compound conjugate may vary depending on the solvent and local environment. |

| Molar Extinction Coefficient (ε) | ~18,000 - 56,000 M⁻¹cm⁻¹ | Estimated based on data for 7-amino-4-methylcoumarin and 7-(diethylamino)coumarin-3-carboxylic acid. The precise value for the this compound conjugate can be influenced by conjugation and solvent conditions. |

| Color | Yellow solid | Appearance of the purified compound. |

| Solubility | DMSO | Recommended solvent for creating stock solutions. |

Experimental Protocols

The following protocols provide a general framework for the application of this compound in cell-based assays, including labeling of a target molecule and subsequent tetrazine-triggered cleavage.

Protocol 1: Labeling of a Target Protein with this compound

This protocol describes the labeling of a protein that has been metabolically or genetically engineered to contain a bioorthogonal handle (e.g., an azide) that can react with the TCO moiety of this compound.

Materials:

-

Cells expressing the target protein with a bioorthogonal handle.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Cell Preparation: Culture cells expressing the target protein to the desired confluency in a suitable imaging dish or plate.

-

Probe Preparation: Dilute the this compound stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium.

-

Labeling: Remove the existing cell culture medium and add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells for a sufficient period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for the bioorthogonal reaction to occur.

-

Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin fluorophore (e.g., DAPI or Pacific Blue™ channel).

Protocol 2: Tetrazine-Triggered Cleavage of this compound

This protocol outlines the procedure for cleaving the this compound probe from its target using a tetrazine-based reagent. This "click-to-release" mechanism can be used to uncage a therapeutic agent or to turn off a fluorescent signal.

Materials:

-

Cells labeled with this compound (from Protocol 1).

-

Tetrazine reagent stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium or PBS.

-

Fluorescence microscope.

Procedure:

-

Baseline Imaging: Acquire baseline fluorescence images of the this compound labeled cells.

-

Tetrazine Preparation: Dilute the tetrazine stock solution to the desired final concentration in pre-warmed cell culture medium or PBS. The optimal concentration will depend on the specific tetrazine and desired reaction kinetics.

-

Cleavage Reaction: Add the tetrazine-containing solution to the cells.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse fluorescence images to monitor the decrease in fluorescence as the coumarin fluorophore is cleaved and diffuses away. The rate of cleavage can be tuned by varying the concentration of the tetrazine.

-

Data Analysis: Quantify the fluorescence intensity over time to determine the kinetics of the cleavage reaction.

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.

References

The TCO Moiety in Coumarin-C2-TCO: A Technical Guide to Bioorthogonal Click-to-Release Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of the C2-symmetric trans-cyclooctene (C2TCO) moiety, a key component of the Coumarin-C2-TCO probe used in advanced click chemistry. This document provides a comprehensive overview of its structure, reactivity, and utility in bioorthogonal chemistry, with a focus on its application in cellular imaging and controlled molecular release.

Introduction to TCO and Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for conjugating molecules in complex biological environments.[1] A prominent example of a "click" reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine.[2] This reaction is exceptionally fast and proceeds without the need for a cytotoxic copper catalyst, rendering it bioorthogonal—meaning it does not interfere with native biological processes.[2] The high strain of the trans-cyclooctene double bond is a key driver for this rapid reactivity.

The C2-Symmetric TCO (C2TCO) Moiety: A Paradigm Shift in Click-to-Release

The C2-symmetric trans-cyclooctene (C2TCO) is a specialized TCO derivative designed for "click-to-release" applications. Its unique C2-symmetric structure, with two identical leaving groups at the allylic positions, ensures a rapid and complete cleavage of conjugated molecules upon reaction with a tetrazine, irrespective of the orientation of the click reaction. This feature overcomes a significant limitation of earlier cleavable TCO designs, where incomplete release was often observed.

The "this compound" probe incorporates this C2TCO core, with a coumarin fluorophore and a second functional group (or another coumarin molecule) attached to the allylic positions. This design allows for the bioorthogonal attachment of the probe to a target and its subsequent cleavage and release upon introduction of a tetrazine, making it a powerful tool for applications requiring precise temporal and spatial control over molecular function.

Quantitative Data

The performance of the C2TCO moiety in click-to-release applications is characterized by its reaction kinetics and cleavage efficiency. The following tables summarize key quantitative data from the literature.

| Reactant 1 (C2TCO derivative) | Reactant 2 (Tetrazine) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Cleavage Yield (%) | Reference |

| AF594-C₂TCO-AF594 | 3-(p-benzylaminomethyl)-6-methyl-1,2,4,5-tetrazine | 1,100 ± 50 | >99 | [Wilkovitsch et al., 2020] |

| AF594-C₂TCO-AF594 | 3-methyl-6-phenyl-1,2,4,5-tetrazine | 2,300 ± 100 | ~70 | [Wilkovitsch et al., 2020] |

| Ib-C₂TCO-SiR | 3-(p-benzylaminomethyl)-6-methyl-1,2,4,5-tetrazine | Not reported | >95 (intracellular) | [Wilkovitsch et al., 2020] |

Table 1: Reaction kinetics and cleavage yields for the reaction of a C2TCO-fluorophore conjugate with different tetrazines.

Experimental Protocols

Synthesis of this compound

4.1.1. Synthesis of C2TCO-diol

The C2-symmetric trans-cyclooctene diol can be synthesized from 1,3-cyclooctadiene in a three-step process as described by Wilkovitsch et al. (2020). This involves a photooxygenation, a Kornblum-DeLaMare rearrangement, and a reduction step to yield the desired bis-axial C2TCO-diol.

4.1.2. Functionalization with Coumarin

A suitable coumarin derivative with a reactive group (e.g., a carboxylic acid or an activated ester) is required. The C2TCO-diol can then be functionalized through standard coupling chemistries. For instance, a coumarin-carboxylic acid can be coupled to the hydroxyl groups of the C2TCO-diol using carbodiimide chemistry (e.g., with DCC and HOBt) to form ester linkages. Alternatively, the hydroxyl groups of the C2TCO-diol can be activated (e.g., with carbonyldiimidazole) to form reactive intermediates that can then be coupled with an amine-functionalized coumarin to form carbamate linkages.

Protocol for Cell Labeling and Cleavage

This protocol is adapted from the procedures described for labeling cells with C2TCO-fluorophore conjugates and subsequent cleavage.

Materials:

-

Cells expressing the target of interest

-

Antibody or small molecule targeting the protein of interest, conjugated to this compound

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Tetrazine solution (e.g., 1 mM stock in DMSO)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.

-

Blocking (optional): For antibody-based labeling, block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

-

Labeling: Incubate the cells with the this compound conjugate at a predetermined concentration (e.g., 5-10 µg/mL for antibodies) in a suitable buffer for 30-60 minutes at 4°C or room temperature.

-

Washing: Wash the cells three times with cold PBS to remove unbound conjugate.

-

Imaging (ON-state): Image the labeled cells using a fluorescence microscope with appropriate filter sets for the coumarin fluorophore.

-

Cleavage: Add the tetrazine solution to the cells at a final concentration sufficient to induce rapid cleavage (e.g., 10-100 µM). Incubate for a short period (e.g., 5-30 minutes).

-

Washing: Wash the cells three times with PBS to remove the cleaved coumarin and excess tetrazine.

-

Imaging (OFF-state): Re-image the cells to confirm the removal of the fluorescent signal.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: The click-to-release mechanism of this compound.

Caption: Experimental workflow for cellular imaging using this compound.

Conclusion

The this compound probe, built upon the innovative C2-symmetric trans-cyclooctene core, represents a significant advancement in bioorthogonal chemistry. Its ability to undergo rapid and complete cleavage upon reaction with tetrazines provides researchers with a powerful tool for the precise control of molecular function in living systems. This technology has wide-ranging applications in drug development, cellular imaging, and fundamental biological research, enabling sophisticated experimental designs that were previously unattainable. As research in this field continues, the development of new C2TCO-based probes and their applications are expected to further expand the capabilities of chemical biology.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Coumarin-Tetrazine Probes via TCO Ligation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioorthogonal labeling of proteins using the fluorogenic reaction between a Coumarin-Tetrazine probe and a trans-cyclooctene (TCO) modified protein. This highly specific and rapid reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is an excellent tool for "no-wash" live-cell imaging and other sensitive biological applications due to its biocompatibility and the significant increase in fluorescence upon labeling.[1][2][3]

Introduction to Coumarin-Tetrazine Fluorogenic Probes

Coumarin-tetrazine probes are a class of fluorogenic dyes designed for bioorthogonal labeling. The coumarin fluorophore is quenched by the chemically linked tetrazine moiety through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET).[1][4] This quenching is highly efficient, resulting in minimal background fluorescence.

The labeling reaction occurs when the tetrazine reacts with a trans-cyclooctene (TCO) group, which can be introduced into a protein of interest. This iEDDA reaction is extremely fast and specific, proceeding readily in complex biological media without the need for a catalyst.[3][5] Upon reaction, the tetrazine is consumed, leading to the cleavage of the quencher from the fluorophore and a dramatic increase in the coumarin's fluorescence.[1][2] This "turn-on" fluorescence allows for the direct visualization of the labeled protein without the need for washing away excess probe, making it ideal for real-time imaging in living cells.[6]

Data Presentation: Spectroscopic Properties of Fluorogenic Probes

The selection of a suitable fluorogenic probe is critical for any imaging experiment. The following table summarizes the key spectroscopic properties of various tetrazine-dye conjugates upon reaction with TCO-modified lysine (TCO*-Lys). This data is adapted from Beliu et al., 2019.

| Dye Conjugate | Absorbance Max (nm) | Emission Max (nm) | Fluorescence Turn-on Ratio |

| ATTO425-Tetrazine | 439 | 485 | 40 |

| ATTO465-Tetrazine | 495 | 515 | 15 |

| ATTO488-Tetrazine | 501 | 523 | 20 |

| Coumarin 343-Tetrazine | 445 | 490 | >100 |

| SiR-Tetrazine | 652 | 672 | 10 |

Note: The exact turn-on ratio can vary depending on the specific coumarin derivative and the local environment.

Experimental Protocols

Protocol 1: General Procedure for TCO-Modification of Proteins using TCO-NHS Ester

This protocol describes the modification of a protein with TCO moieties using an N-hydroxysuccinimidyl (NHS) ester derivative of TCO. This method targets primary amines (lysine residues and the N-terminus).

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).

-

TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., PD-10)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

TCO-NHS Ester Stock Solution: Prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Purification: Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and using the extinction coefficient of the TCO moiety, if available, or by mass spectrometry.

Protocol 2: Labeling of TCO-Modified Proteins with Coumarin-Tetrazine Probe in Live Cells

This protocol outlines the steps for labeling a TCO-modified protein expressed in live cells with a cell-permeable Coumarin-Tetrazine probe.

Materials:

-

Cells expressing the TCO-modified protein of interest

-

Cell culture medium

-

Coumarin-Tetrazine probe (cell-permeable)

-

DMSO

-

Imaging medium (e.g., phenol red-free medium)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells expressing the TCO-modified protein on a suitable imaging dish or plate and allow them to adhere overnight.

-

Probe Preparation: Prepare a stock solution of the Coumarin-Tetrazine probe (e.g., 1-10 mM) in DMSO.

-

Labeling: Dilute the Coumarin-Tetrazine stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture or imaging medium.

-

Incubation: Replace the cell culture medium with the probe-containing medium and incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time and probe concentration should be determined empirically.

-

Imaging: The cells can be imaged directly without washing. For time-lapse imaging, the probe can be left in the medium. If a high background is observed, a brief wash with fresh imaging medium can be performed.

-

Microscopy: Acquire images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin fluorophore (e.g., excitation around 405 nm and emission around 450-500 nm).

Visualization of Signaling Pathways and Experimental Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The labeling of cell surface receptors like EGFR with Coumarin-Tetrazine probes can be used to study receptor trafficking and signaling. The following diagram illustrates a simplified EGFR signaling pathway that can be investigated using this technology.

References

- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. - Chair of Biotechnology [biozentrum.uni-wuerzburg.de]

- 5. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Coumarin-C2-TCO Tetrazine Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctenes (TCO), is a cornerstone of bioorthogonal chemistry, enabling rapid and specific covalent bond formation in complex biological environments.[1] This application note provides a detailed guide for a specific and advanced application of this chemistry: the ligation of a coumarin-functionalized tetrazine with a C2-symmetric trans-cyclooctene (C2TCO). This reaction is particularly noteworthy for its "light-up" fluorogenic properties upon ligation and the subsequent ability to achieve rapid and complete cleavage of the C2TCO linker.[2][3]

The coumarin-tetrazine component serves as a fluorogenic probe, exhibiting minimal fluorescence until it reacts with the TCO, at which point a significant increase in fluorescence is observed.[4] This "turn-on" response is ideal for no-wash imaging applications in live cells.[2][5] The C2TCO linker, on the other hand, is a specialized trans-cyclooctene designed for efficient and complete bioorthogonal disassembly.[3] The combination of these two reagents provides a powerful tool for applications requiring fluorescent tracking followed by controlled release or activation of a therapeutic agent or probe.

Reaction Mechanism and Workflow

The core of the process is the iEDDA reaction. An electron-deficient tetrazine reacts with an electron-rich, strained TCO dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine product.[6] In the case of C2TCO, this ligation product can be designed to undergo subsequent cleavage.

Below is a diagram illustrating the general workflow for a typical application, such as targeted labeling and release in a biological system.

Quantitative Data

The efficiency of the this compound tetrazine ligation is characterized by its rapid kinetics and significant fluorescence enhancement. The following tables summarize key quantitative data from the literature for representative coumarin-tetrazine probes and their reactions with TCO derivatives.

| Coumarin-Tetrazine Probe | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fluorescence Turn-on Ratio | Reference |

| HELIOS 400Me | TCO | Not explicitly stated, but reaction is rapid | ~11,000-fold | [2] |

| Coum-Tz 1a | axial TCO-OH | Not explicitly stated, but reaction is rapid | ~500-fold | [7] |

| Coum-Tz 1c | TCO-PEG | Not explicitly stated, but reaction is rapid | ~1000-fold | [8] |

| Coum-Tz 1f | TCO-PEG | Not explicitly stated, but reaction is rapid | ~2000-fold | [8] |

Table 1: Reaction Kinetics and Fluorogenic Properties of Selected Coumarin-Tetrazine Probes.

| Property | Value | Reference |

| C2TCO Stability in Cell Media (10% FBS, 37°C) | >97% for up to 48 hours | [3] |

| C2TCO Cleavage Efficiency | >99% | [3] |

| C2TCO Cleavage Half-life | Seconds to minutes | [3] |

Table 2: Properties of the C2-Symmetric trans-Cyclooctene (C2TCO) Linker.

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical this compound tetrazine ligation experiment.

Protocol 1: Functionalization of a Protein with C2TCO-NHS Ester

This protocol describes the labeling of a protein with amine-reactive C2TCO-NHS ester.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

C2TCO-NHS ester (dissolved in DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer.

-

NHS Ester Reaction:

-

Bring the C2TCO-NHS ester solution to room temperature.

-

Add a 10-20 fold molar excess of the C2TCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching: Add the quenching solution to a final concentration of 100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted C2TCO-NHS ester and quenching reagent using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein and using the extinction coefficient of the C2TCO linker, if available, or by mass spectrometry.

Protocol 2: Fluorogenic Labeling with Coumarin-Tetrazine Probe

This protocol outlines the reaction of the C2TCO-functionalized protein with a coumarin-tetrazine probe for fluorescent labeling.

Materials:

-

C2TCO-functionalized protein (from Protocol 1)

-

Coumarin-tetrazine probe (dissolved in DMSO or DMF)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Fluorometer or fluorescence microscope

Procedure:

-

Reaction Setup:

-

Prepare a solution of the C2TCO-functionalized protein in the reaction buffer at the desired concentration for your application (e.g., for imaging, this may be in the low micromolar to nanomolar range).

-

Add a 1.5 to 5-fold molar excess of the coumarin-tetrazine probe to the protein solution.

-

-

Ligation Reaction: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast and can be complete within minutes.

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence over time using a fluorometer at the appropriate excitation and emission wavelengths for the specific coumarin fluorophore.[8]

-

For imaging applications, the labeled protein can be directly visualized under a fluorescence microscope. No-wash protocols are often possible due to the low background fluorescence of the unreacted probe.[2]

-

Protocol 3: Monitoring the Reaction

The progress of the tetrazine ligation can be monitored spectroscopically. The characteristic pink/red color of the tetrazine disappears as it is consumed in the reaction. This can be followed by measuring the decrease in absorbance at the tetrazine's λmax (typically around 520-540 nm).

Signaling Pathways and Logical Relationships

The tetrazine ligation itself is a chemical reaction and not a biological signaling pathway. However, it is a powerful tool to study and manipulate such pathways. For instance, a C2TCO linker can be used to "cage" a signaling molecule, which is then released upon addition of a tetrazine, allowing for spatiotemporal control over pathway activation.

The logical relationship of the fluorogenic "light-up" process is depicted below.

Conclusion

The this compound tetrazine ligation offers a sophisticated approach for researchers in various fields, including chemical biology, drug development, and diagnostics. The combination of fluorogenic signaling and controlled cleavage provides a versatile platform for advanced applications such as targeted therapy, controlled release of payloads, and high-contrast cellular imaging. The protocols and data presented in this application note serve as a comprehensive guide for the successful implementation of this powerful bioorthogonal tool.

References

- 1. Coumarin–Tetrazine Probes for Bioimaging - ChemistryViews [chemistryviews.org]

- 2. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Cleavable C2-Symmetric trans-Cyclooctene Enables Fast and Complete Bioorthogonal Disassembly of Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Systematic Study of Coumarin-Tetrazine Light-Up Probes for Bioorthogonal Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Systematic Study of Coumarin–Tetrazine Light‐Up Probes for Bioorthogonal Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for No-Wash Live Cell Imaging Using Coumarin-C2-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-C2-TCO is a fluorescent probe designed for bioorthogonal labeling and imaging of live cells. This molecule consists of a bright and photostable coumarin fluorophore linked to a trans-cyclooctene (TCO) moiety. The TCO group participates in a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This bioorthogonal reaction, often referred to as "click chemistry," allows for the precise labeling of target biomolecules in the complex environment of a living cell without the need for washing steps to remove unreacted probes. The fluorogenic nature of some coumarin-tetrazine pairs, where the fluorescence is "turned on" upon reaction, further enhances the signal-to-noise ratio, making it an ideal tool for dynamic cellular imaging.

These application notes provide a comprehensive guide to using this compound for no-wash live cell imaging, including detailed protocols for labeling cell surface and intracellular targets, quantitative data on probe performance, and visual workflows to guide your experimental design.

Data Presentation

The performance of this compound and similar coumarin-tetrazine probes is characterized by their photophysical properties and the significant enhancement of fluorescence upon reaction with a tetrazine-labeled molecule. The following table summarizes key quantitative data for representative coumarin-tetrazine pairs, highlighting their suitability for no-wash imaging.

| Property | Coumarin-Tetrazine Probe (Unreacted) | Coumarin-Dihydropyridazine (Reacted with TCO) | Reference |

| Excitation Max (nm) | ~405 | ~405 | [1] |

| Emission Max (nm) | ~450-500 (quenched) | ~450-500 (fluorescent) | [1] |

| Fluorescence Turn-On Ratio | - | Up to >20-fold | [1] |

| Quantum Yield | Low | Moderate to High | |

| Photostability | Good | Excellent |

Note: The exact photophysical properties can vary depending on the specific coumarin and tetrazine structures and the local environment. The fluorescence turn-on ratio is a critical parameter for no-wash imaging, as it directly impacts the signal-to-noise ratio. A higher turn-on ratio indicates a greater increase in fluorescence upon labeling, resulting in brighter signals against a lower background.

Experimental Protocols

Protocol 1: No-Wash Labeling of Cell Surface Proteins

This protocol describes the labeling of a cell surface protein of interest (POI) that has been tagged with a tetrazine-modified antibody or a small molecule ligand.

Materials:

-

Live cells expressing the POI

-

Tetrazine-conjugated antibody or ligand specific for the POI

-

This compound

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Confocal microscope with appropriate filter sets for coumarin (Excitation: ~405 nm, Emission: ~450-500 nm)

Procedure:

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

-

Culture cells to the desired confluency (typically 60-80%).

-

-

Primary Labeling with Tetrazine:

-

Prepare a working solution of the tetrazine-conjugated antibody or ligand in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL for antibodies or 1-10 µM for small molecules.

-

Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium.

-

Add the tetrazine-conjugate solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

-

-

No-Wash Labeling with this compound:

-

Prepare a 1-10 µM working solution of this compound in pre-warmed live-cell imaging medium.

-

Without washing off the excess tetrazine-conjugate, add the this compound solution directly to the cells.

-

Incubate for 5-15 minutes at 37°C. The rapid kinetics of the iEDDA reaction allow for fast labeling.

-

-

Live Cell Imaging:

-

Immediately proceed to image the cells on a confocal microscope.

-

Use a 405 nm laser for excitation and collect the emission between 450-500 nm.

-

Optimize imaging parameters (laser power, exposure time, etc.) to maximize signal and minimize phototoxicity.

-

Acquire images for your experimental endpoint. Time-lapse imaging can be performed to track the labeled protein's dynamics.

-

Protocol 2: No-Wash Labeling of Intracellular Proteins

This protocol outlines the labeling of an intracellular protein that has been genetically engineered to incorporate a tetrazine-bearing unnatural amino acid (UAA).

Materials:

-

Live cells engineered to express the POI with a tetrazine-UAA

-

This compound

-

Live-cell imaging medium

-

Confocal microscope

Procedure:

-

Cell Preparation and UAA Incorporation:

-

Culture the engineered cells in the presence of the tetrazine-UAA according to the specific protocol for your cell line and expression system. This typically involves incubating the cells with the UAA in the culture medium for 24-48 hours to allow for its incorporation into the POI.

-

-

No-Wash Labeling with this compound:

-

Prepare a 1-5 µM working solution of this compound in pre-warmed live-cell imaging medium. The lower concentration is often sufficient for intracellular labeling due to the accumulation of the probe inside the cell.

-

Remove the culture medium containing the UAA and replace it with the this compound solution.

-

Incubate for 15-30 minutes at 37°C.

-

-

Live Cell Imaging:

-

Image the cells directly without any washing steps.

-

Use the same imaging parameters as described in Protocol 1.

-

Mandatory Visualizations

Caption: Workflow for no-wash labeling of cell surface proteins.

Caption: Workflow for no-wash labeling of intracellular proteins.

Caption: Bioorthogonal reaction of this compound.

References

Application Notes and Protocols for Intracellular Delivery and Targeting with Coumarin-C2-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise delivery of therapeutic agents and molecular probes to intracellular targets is a significant challenge in cell biology and drug development. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO), offers a powerful tool for in situ molecular manipulation. The C2-symmetric trans-cyclooctene (C2TCO) linker represents a significant advancement in this field, enabling rapid and complete cleavage of conjugated cargo upon reaction with a tetrazine trigger. When coupled with a fluorophore like coumarin, the resulting Coumarin-C2-TCO conjugate becomes a versatile tool for fluorescent imaging and triggered release of molecules within living cells.

These application notes provide an overview of the capabilities of this compound for intracellular delivery and targeting, including quantitative data on its performance and detailed protocols for its use.

Data Presentation

The efficiency of the C2TCO linker is characterized by its stability, reaction kinetics with various tetrazines, and the completeness of the subsequent cleavage.

Table 1: Stability of C2TCO under Physiological Conditions

| Compound | Incubation Time (hours) | Medium | Temperature (°C) | Stability (%) |

| bis(sarcosinyl)-C2TCO | 48 | Full cell growth media (10% FBS) | 37 | >97[1][2] |

Table 2: Second-Order Rate Constants for the C2TCO-Tetrazine Reaction

| C2TCO Construct | Tetrazine (Tz) | Rate Constant (k₂) (M⁻¹s⁻¹) |

| C2TCO | PymK (3) | 240[1] |

| C2TCO | MPA (17) | 3.3[1] |

| C2TCO | H-tetrazines (general) | up to ~400[2] |

Table 3: Cleavage Efficiency of C2TCO Conjugates

| C2TCO Construct | Tetrazine (Tz) | Concentration | Time | Cleavage Efficiency (%) |

| Ibrutinib-C2TCO-dye | HK (20) | 20 µM | 30 min | Efficient bioorthogonal turn-off[2] |

| 10 µM C2TCO | HK (20) or PymK (3) | 20 µM | 30 min | >99[1][2] |

| Antibody-C2TCO probe | HK-Tz | µM concentrations | minutes | >99[3] |

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Bioorthogonal cleavage of a this compound conjugate.

Experimental Workflow

Caption: Workflow for intracellular targeting and cleavage.

Targeted Delivery and Release Mechanism

Caption: Targeted delivery and intracellular release mechanism.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental goals.

Protocol 1: Intracellular Labeling with a Targeted this compound Conjugate

This protocol assumes the use of a this compound conjugate linked to a targeting moiety (e.g., a small molecule inhibitor like ibrutinib for targeting Bruton's tyrosine kinase, BTK).

Materials:

-

Cells expressing the target protein (e.g., BTK-expressing cell line)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Targeted this compound conjugate

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) at a density that will result in 60-80% confluency on the day of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.

-

Preparation of Labeling Solution: Prepare a working solution of the targeted this compound conjugate in complete cell culture medium. The final concentration should be optimized, but a starting point of 1-10 µM is recommended.

-

Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling solution to the cells.

-

Incubation: Incubate the cells for 1-5 hours at 37°C and 5% CO₂. The optimal incubation time will depend on the kinetics of cellular uptake and target binding.

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound conjugate.

-

Imaging (Pre-cleavage): Add fresh, pre-warmed culture medium to the cells. Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin dye to confirm successful intracellular labeling.

Protocol 2: Tetrazine-Mediated Intracellular Cleavage

This protocol describes the cleavage of the this compound conjugate and release of the coumarin cargo.

Materials:

-

Labeled cells from Protocol 1

-

Tetrazine solution (e.g., 20 µM of a water-soluble tetrazine like HK in PBS or culture medium)

-

Fluorescence microscope

Procedure:

-

Preparation of Cleavage Solution: Prepare a working solution of the tetrazine in complete cell culture medium or PBS. A final concentration of 20 µM is a good starting point.[1][2]

-

Initiation of Cleavage: Remove the medium from the labeled cells and add the tetrazine-containing solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C and 5% CO₂. For kinetic studies, imaging can be performed at multiple time points during this incubation.

-

Washing (Optional): For endpoint analysis, the tetrazine solution can be removed, and the cells washed with PBS.

-

Imaging (Post-cleavage): Add fresh, pre-warmed culture medium. Image the cells using the same settings as the pre-cleavage imaging. A successful cleavage will be observed as a significant decrease or delocalization of the fluorescence signal, depending on the nature of the released coumarin fragment.

Protocol 3: Cytotoxicity Assessment (General Guideline)

It is crucial to assess the potential cytotoxicity of the this compound conjugate and the tetrazine used.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound conjugate

-

Tetrazine

-

Cytotoxicity assay kit (e.g., MTT, PrestoBlue, or similar)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of the this compound conjugate and the tetrazine separately in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated control wells.

-

Incubation: Incubate the cells for a period relevant to the experimental timeframe (e.g., 24-48 hours).

-

Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the cell viability for each concentration and determine the IC₅₀ value if applicable. Many coumarin derivatives have been shown to have cytotoxic effects on various cancer cell lines, with IC₅₀ values ranging from low micromolar to higher concentrations.[1][2][4] The cytotoxicity is highly dependent on the specific substitutions on the coumarin core.

Discussion and Considerations

-

Choice of Tetrazine: The kinetics of the cleavage reaction are dependent on the specific tetrazine used. H-tetrazines generally exhibit faster reaction rates with C2TCO.[1][2] The choice of tetrazine should be guided by the desired speed of release and its solubility and stability in aqueous media.

-

Targeting Moiety: The success of targeted delivery relies on the specificity and affinity of the targeting ligand for its intracellular target. The conjugation of the this compound to the targeting moiety should be carefully designed to not impede its binding.

-

Cytotoxicity: While the C2TCO linker itself has been shown to be stable in a cellular environment, it is essential to evaluate the cytotoxicity of the entire conjugate (targeting ligand + this compound) and the tetrazine used for cleavage. Coumarin and its derivatives have a wide range of biological activities, and some can be cytotoxic.[1][2][4][5] Therefore, thorough toxicity profiling is a prerequisite for any application.

-

Controls: Appropriate controls are critical for interpreting the results. These include cells treated with the targeting ligand alone, the this compound conjugate without the tetrazine trigger, and the tetrazine alone.

By leveraging the rapid and complete cleavage of the C2TCO linker, this compound provides a powerful platform for the controlled intracellular release of fluorescent probes and other molecular cargo, enabling advanced studies in cell biology and the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging with Coumarin-C2-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-C2-TCO is a fluorogenic probe that leverages the power of bioorthogonal chemistry for in vivo imaging applications. This molecule comprises a coumarin fluorophore linked to a strained trans-cyclooctene (TCO) moiety. The TCO group can undergo a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This reaction, often referred to as the tetrazine ligation, is exceptionally fast and bioorthogonal, meaning it can proceed within a living system without interfering with native biochemical processes.[1]

A key feature of many coumarin-tetrazine probes is their "turn-on" fluorescence. The tetrazine moiety quenches the fluorescence of the coumarin. Upon reaction with a TCO-modified target, the tetrazine is consumed, leading to a significant increase in the fluorescence signal, with some systems reporting fluorescence enhancements of over 11,000-fold.[2][3] This high signal-to-noise ratio makes this compound an excellent tool for no-wash, real-time imaging of a variety of biological targets in vivo.[2]

These application notes provide an overview of the properties of a representative this compound probe, detailed protocols for its use in pre-targeted in vivo imaging, and a discussion of its application in studying biological pathways.

Data Presentation

The photophysical and kinetic properties of a representative this compound probe upon reaction with a tetrazine are summarized in the tables below. These values are compiled from studies on various coumarin-tetrazine light-up probes and are intended to provide a general reference.[4]

Table 1: Photophysical Properties of a Representative this compound Probe Before and After Reaction with Tetrazine

| Property | Before Reaction (this compound) | After Reaction with Tetrazine |

| Excitation Maximum (λex) | ~340 nm | ~405 nm |

| Emission Maximum (λem) | ~455 nm | ~475 nm |